Syringic acid-d6
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Overview
Description
Syringic acid-d6 is a deuterated form of syringic acid, a naturally occurring phenolic compound found in various plants, including rice, olives, and walnuts . The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Syringic acid-d6 can be synthesized through several methods. One common approach involves the methylation of gallic acid using a methyl donor such as S-adenosyl methionine (SAM) in the presence of an O-methyltransferase enzyme . The reaction conditions typically include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves chemical synthesis due to the high demand for purity and yield. The process may include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully monitored to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Syringic acid-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form syringaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to syringol or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Syringaldehyde, syringic acid quinone.
Reduction: Syringol, syringic alcohol.
Substitution: Various alkylated or acylated syringic acid derivatives.
Scientific Research Applications
Syringic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Medicine: Studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of syringic acid-d6 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: It modulates signaling pathways such as AMPK/PGC-1α/Fndc5 and CREB/BDNF, which are involved in neuroprotection and cognitive function.
Comparison with Similar Compounds
Syringic acid-d6 is unique due to its deuterated nature, which enhances its stability and makes it suitable for specific analytical techniques. Similar compounds include:
Gallic Acid: A precursor in the synthesis of syringic acid.
Protocatechuic Acid: Another phenolic acid with similar antioxidant properties.
p-Hydroxybenzoic Acid: Shares structural similarities and biological activities.
These compounds share common features but differ in their specific applications and molecular interactions.
Properties
Molecular Formula |
C9H10O5 |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
4-hydroxy-3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)/i1D3,2D3 |
InChI Key |
JMSVCTWVEWCHDZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O |
Origin of Product |
United States |
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